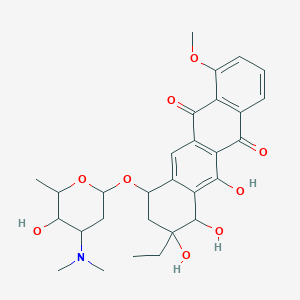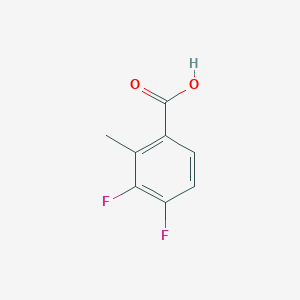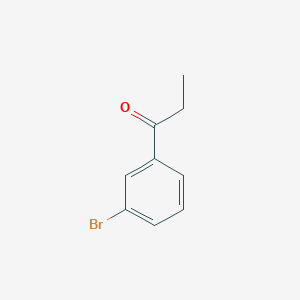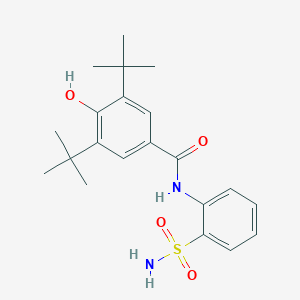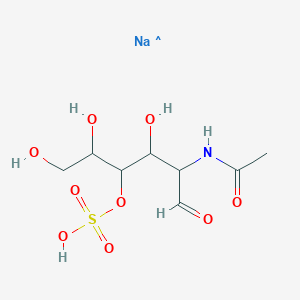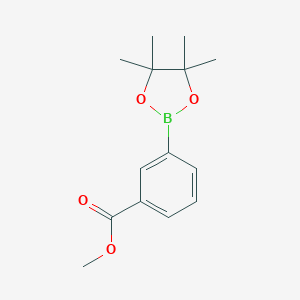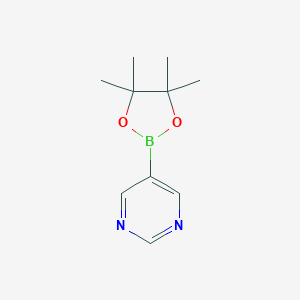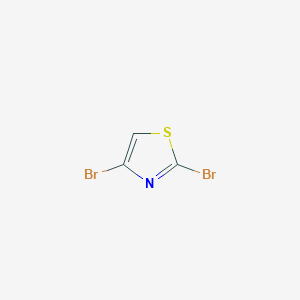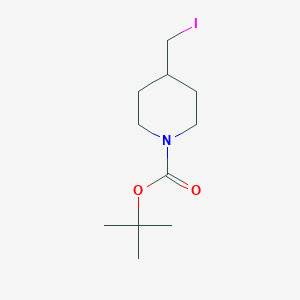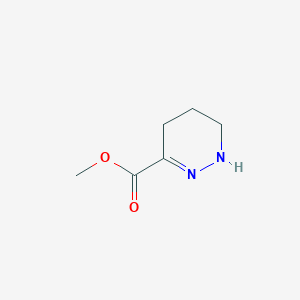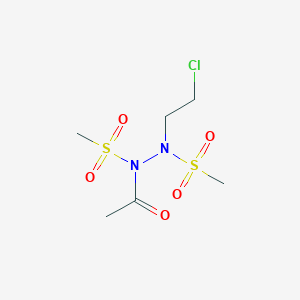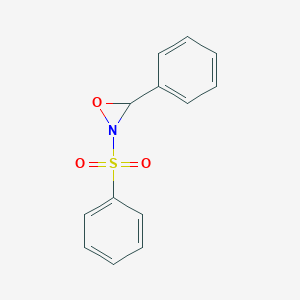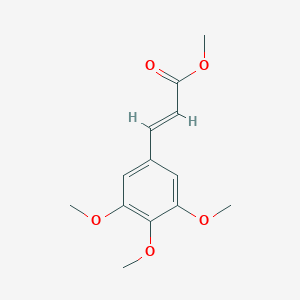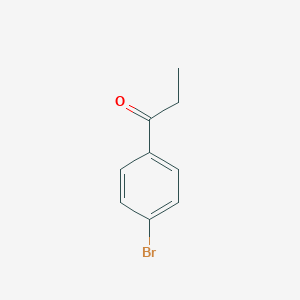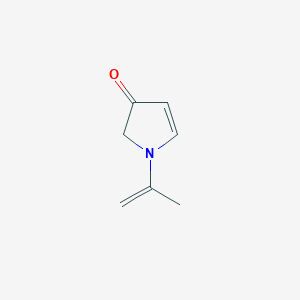
1-Prop-1-en-2-yl-2H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-1-en-2-yl-2H-pyrrol-3-one, also known as 3-(1-propenyl)-2H-pyrrol-3-one, is a chemical compound with the molecular formula C7H7NO. It is an organic compound that is commonly used in scientific research for its various properties and applications.
Mecanismo De Acción
The mechanism of action of 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting the activity of various enzymes, such as cyclooxygenase and lipoxygenase. It has also been reported to scavenge free radicals and inhibit lipid peroxidation.
Efectos Bioquímicos Y Fisiológicos
1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone has various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been reported to exhibit antiviral activity against herpes simplex virus type 1. Moreover, it has been found to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone has various advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it readily available for research purposes. Moreover, it exhibits various biological activities, making it a potential candidate for the development of new drugs. However, its limitations include its potential toxicity and lack of specificity, which may limit its use in certain applications.
Direcciones Futuras
There are various future directions for the research on 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone. One of the directions is the exploration of its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties. Moreover, its potential use as a starting material for the synthesis of new heterocyclic compounds can be further investigated. Additionally, the development of more specific analogs of 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone may enhance its potential applications in various fields of research.
Conclusion
In conclusion, 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone is a chemical compound that exhibits various biological activities and has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and the discovery of new biological activities.
Métodos De Síntesis
The synthesis of 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone can be achieved by various methods. One of the commonly used methods is the reaction between 1,4-diketones and primary amines. For example, the reaction between 1,4-cyclohexanedione and allylamine can yield 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone. Another method involves the reaction between α,β-unsaturated aldehydes and hydroxylamine hydrochloride, followed by the cyclization of the resulting oxime.
Aplicaciones Científicas De Investigación
1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone has various scientific research applications. It is commonly used as a starting material for the synthesis of various heterocyclic compounds. It has also been found to exhibit antibacterial, antifungal, and antiviral activities. Moreover, it has been reported to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
150907-29-2 |
|---|---|
Nombre del producto |
1-Prop-1-en-2-yl-2H-pyrrol-3-one |
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
1-prop-1-en-2-yl-2H-pyrrol-3-one |
InChI |
InChI=1S/C7H9NO/c1-6(2)8-4-3-7(9)5-8/h3-4H,1,5H2,2H3 |
Clave InChI |
VUQVCEDWMXNCQU-UHFFFAOYSA-N |
SMILES |
CC(=C)N1CC(=O)C=C1 |
SMILES canónico |
CC(=C)N1CC(=O)C=C1 |
Sinónimos |
3H-Pyrrol-3-one,1,2-dihydro-1-(1-methylethenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



